Butylacrylamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

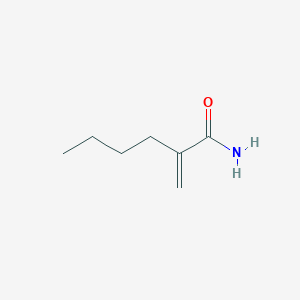

Structure

3D Structure

Properties

Molecular Formula |

C7H13NO |

|---|---|

Molecular Weight |

127.18 g/mol |

IUPAC Name |

2-methylidenehexanamide |

InChI |

InChI=1S/C7H13NO/c1-3-4-5-6(2)7(8)9/h2-5H2,1H3,(H2,8,9) |

InChI Key |

GASMGDMKGYYAHY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=C)C(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N-tert-butylacrylamide

For Researchers, Scientists, and Drug Development Professionals

N-tert-butylacrylamide (N-TBA) is a versatile vinyl monomer notable for its unique hydrophobic characteristics and its utility in polymer science. Its bulky tert-butyl group imparts distinct properties to the polymers derived from it, influencing their solubility, thermal stability, and interaction with various media. This technical guide provides a comprehensive overview of the chemical properties of N-TBA, including its synthesis, reactivity, and safety considerations, tailored for professionals in research and development.

Core Chemical and Physical Properties

N-tert-butylacrylamide is a white to off-white crystalline solid with a characteristic odor.[1][2][3] It belongs to the class of hydrophobic acrylamides.[1][2][4] The fundamental physicochemical properties of N-TBA are summarized in the table below, providing a quick reference for laboratory and research applications.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₃NO | [1][4][5][6] |

| Molecular Weight | 127.18 g/mol | [1][4][5][7] |

| CAS Number | 107-58-4 | [1][7][8] |

| Appearance | White to off-white powder or chunks | [2][3] |

| Melting Point | 126-130 °C | [1][2][3][4][7] |

| Density | 1.20 g/cm³ | [1][4] |

| Flash Point | Not applicable | [1][7] |

Synthesis of N-tert-butylacrylamide

The primary industrial synthesis of N-tert-butylacrylamide is achieved through the Ritter reaction.[1][2] This method involves the reaction of an alkene (or its corresponding alcohol) with a nitrile in the presence of a strong acid. For N-TBA, isobutylene (B52900) or tert-butyl alcohol is reacted with acrylonitrile (B1666552) in the presence of sulfuric acid.[1][9]

Experimental Protocol: Synthesis via Ritter Reaction

A common laboratory-scale synthesis protocol is as follows:

-

A solution of acrylonitrile, tert-butyl alcohol, and acetic acid is prepared and cooled in an ice bath.

-

Concentrated sulfuric acid is added dropwise to the solution, ensuring the temperature remains below 40°C.

-

The reaction mixture is maintained at 40°C for approximately one hour.

-

The mixture is then poured into ice water with constant stirring, leading to the precipitation of the crude product.

-

The precipitate is collected by filtration, washed thoroughly with water, and dried to yield N-tert-butylacrylamide.

Solubility

The solubility of N-tert-butylacrylamide has been determined in various solvents. Generally, its solubility increases with temperature. The following table summarizes its solubility in several common solvents.

| Solvent | Solubility | Reference |

| Water | Soluble up to at least 9 g/L at ambient conditions | [7][10] |

| N,N-dimethylacetamide (DMAC) | High | [11][12] |

| N,N-dimethylformamide (DMF) | High | [11][12] |

| Ethyl acetate | Moderate | [11][12] |

| Dichloromethane | Moderate | [11][12] |

| Ethanol | Moderate | [11][12] |

| Formamide | Low | [11][12] |

Chemical Reactivity and Polymerization

The primary chemical reactivity of N-tert-butylacrylamide is centered around the vinyl group, which readily undergoes polymerization and copolymerization via free-radical mechanisms. This property is extensively utilized in the synthesis of a wide range of polymers with tailored properties.

Free-Radical Polymerization

N-TBA can be polymerized in solution using a free-radical initiator such as 2,2'-azobisisobutyronitrile (AIBN).[13][14] The polymerization is typically carried out in a solvent like N,N-dimethylformamide (DMF) or a mixture of methanol (B129727) and water at elevated temperatures (e.g., 60-70°C).[13][14]

Experimental Protocol: Solution Polymerization

A general procedure for the free-radical polymerization of N-TBA is as follows:

-

N-tert-butylacrylamide and the initiator (e.g., AIBN) are dissolved in a suitable solvent (e.g., DMF) in a reaction vessel.[13]

-

The solution is purged with an inert gas, such as nitrogen, to remove oxygen, which can inhibit the polymerization.[13]

-

The reaction vessel is sealed and placed in a temperature-controlled bath (e.g., 70°C) to initiate the polymerization.[13]

-

The reaction is allowed to proceed for a specific duration to achieve the desired conversion.

-

The resulting polymer is typically precipitated by pouring the reaction mixture into a non-solvent, such as water or methanol.[13]

-

The precipitated polymer is then collected, washed, and dried.

References

- 1. A detailed overview about n-Tert-Butylacrylamide CAS 107-58-4 - Vinati Organics Limited [vinatiorganics.com]

- 2. N-TERT-BUTYLACRYLAMIDE | 107-58-4 [chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. TBAA – Atvantic Finechem Pvt. Ltd. [atvanticfinechem.com]

- 5. N-TERT-BUTYLACRYLAMIDE synthesis - chemicalbook [chemicalbook.com]

- 6. 2-Propenamide, N-(1,1-dimethylethyl)- [webbook.nist.gov]

- 7. N-tert-Butylacrylamide 97 107-58-4 [sigmaaldrich.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. JP5428941B2 - Method for producing N-tert-butylacrylamide with reduced coloring - Google Patents [patents.google.com]

- 10. N-tert-Butylacrylamide 97 107-58-4 [sigmaaldrich.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Bot Verification [rasayanjournal.co.in]

- 14. jocpr.com [jocpr.com]

An In-depth Technical Guide to the Synthesis of N-tert-butylacrylamide via the Ritter Reaction

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of N-tert-butylacrylamide (NTBA), a versatile monomer in polymer chemistry, through the robust and efficient Ritter reaction. This document details the underlying reaction mechanism, offers a comparative analysis of synthetic protocols, and provides detailed experimental procedures.

Introduction

N-tert-butylacrylamide is a key building block in the synthesis of various polymers with applications in hydrogels, responsive materials, and biomedical devices. The Ritter reaction offers a direct and industrially scalable method for its production. This reaction involves the acid-catalyzed addition of a nitrile to a carbocation, which is typically generated from an alcohol or an alkene. In the synthesis of NTBA, tert-butyl alcohol or its derivatives serve as the carbocation precursor, and acrylonitrile (B1666552) acts as the nitrile source.

The Ritter Reaction Mechanism

The synthesis of N-tert-butylacrylamide via the Ritter reaction proceeds through a well-established three-step mechanism. The reaction is initiated by the formation of a stable tert-butyl carbocation under strongly acidic conditions. This is followed by a nucleophilic attack from the nitrogen atom of acrylonitrile, leading to the formation of a nitrilium ion intermediate. The final step involves the hydrolysis of this intermediate to yield the desired N-tert-butylacrylamide.[1][2][3][4]

The key steps are:

-

Formation of the tert-butyl carbocation: In the presence of a strong acid, such as sulfuric acid, tert-butyl alcohol is protonated, followed by the loss of a water molecule to form a stable tertiary carbocation.

-

Nucleophilic attack by acrylonitrile: The lone pair of electrons on the nitrogen atom of acrylonitrile attacks the electron-deficient carbocation, forming a nitrilium ion.

-

Hydrolysis: The nitrilium ion is then attacked by water, and after a series of proton transfers, the final product, N-tert-butylacrylamide, is formed.

Below is a diagram illustrating the reaction mechanism.

Comparative Analysis of Synthetic Protocols

The synthesis of N-tert-butylacrylamide via the Ritter reaction can be accomplished through various protocols, with the choice of reagents and conditions influencing the yield and purity of the final product. Below is a table summarizing different experimental conditions and their reported yields.

| Protocol | Carbocation Source | Nitrile | Acid Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 1 | tert-Butyl Alcohol | Acrylonitrile | Concentrated H₂SO₄ | Acetic Acid | 40 | 1 | 82.4 | |

| 2 | tert-Butyl Acetate (B1210297) | Various Nitriles | H₂SO₄ | tert-Butyl Acetate | 42 | 2 | 88-95 | [5] |

Detailed Experimental Protocols

This section provides detailed methodologies for the synthesis of N-tert-butylacrylamide based on established literature.

Protocol 1: Synthesis from tert-Butyl Alcohol and Acrylonitrile

This protocol is a classic example of the Ritter reaction for NTBA synthesis.

Materials:

-

Acrylonitrile

-

tert-Butyl alcohol

-

Acetic acid

-

Concentrated sulfuric acid (97%)

-

Ice

Procedure:

-

In a flask equipped with a stirrer and a dropping funnel, a solution of acrylonitrile (5.3 g), tert-butyl alcohol (7.4 g), and acetic acid (50 ml) is prepared.

-

The flask is cooled in an ice bath.

-

Concentrated sulfuric acid (10.1 g, 97%) is added dropwise to the solution, ensuring the temperature is maintained below 40°C.

-

After the addition is complete, the reaction mixture is held at 40°C for 1 hour with continuous stirring.

-

The mixture is then poured into 200 g of ice water with constant stirring to precipitate the product.

-

The precipitate is collected by filtration, washed thoroughly with water, and dried to afford N-tert-butylacrylamide.

Protocol 2: Modified Ritter Reaction using tert-Butyl Acetate

This modified protocol offers high yields and utilizes tert-butyl acetate as the carbocation source.[5]

Materials:

-

Nitrile (e.g., Acrylonitrile)

-

tert-Butyl acetate

-

Sulfuric acid

Procedure:

-

The nitrile is stirred in tert-butyl acetate.

-

A catalytic amount of sulfuric acid is added to the mixture.

-

The reaction is maintained at 42°C for 2 hours.

-

After the reaction is complete, the acid is neutralized.

-

The resulting precipitate (N-tert-butylacrylamide) is isolated by filtration.

Experimental Workflow

The general workflow for the synthesis of N-tert-butylacrylamide via the Ritter reaction, from reactant preparation to product analysis, is depicted in the diagram below.

References

- 1. Ritter reaction - Wikipedia [en.wikipedia.org]

- 2. Ritter Reaction | NROChemistry [nrochemistry.com]

- 3. Ritter Reaction | OpenOChem Learn [learn.openochem.org]

- 4. glaserr.missouri.edu [glaserr.missouri.edu]

- 5. An efficient method for the conversion of aromatic and aliphatic nitriles to the corresponding N-tert-butyl amides: a modified Ritter reaction [organic-chemistry.org]

N-tert-butylacrylamide CAS number and synonyms

An In-depth Technical Guide to N-tert-butylacrylamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-tert-butylacrylamide (NTBA) is a versatile monofunctional acrylamide (B121943) monomer notable for its hydrophobic tert-butyl group. This technical guide provides a comprehensive overview of NTBA, including its chemical identity, physicochemical properties, synthesis, and polymerization methods. It also explores its diverse applications, particularly in the realms of polymer chemistry and drug delivery systems. Detailed experimental protocols and graphical representations of key processes are included to facilitate practical application and further research.

Chemical Identity and Synonyms

N-tert-butylacrylamide is a white to off-white crystalline solid.[1][2] Its unique structure, featuring a bulky hydrophobic tert-butyl group, imparts specific characteristics to the polymers derived from it.[3]

Synonyms:

-

NTBA[6]

-

N-Acryloyl-tert-butylamine[4]

-

Acrylamide, N-tert-butyl-[4]

-

n-(1,1-dimethylethyl)-2-propenamid[4]

Physicochemical Properties

A summary of the key physicochemical properties of N-tert-butylacrylamide is presented in the table below. This data is essential for its handling, storage, and application in various experimental setups.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₃NO | [1][4] |

| Molecular Weight | 127.18 g/mol | [1][2][4][6] |

| Melting Point | 126-130 °C | [1][2][5][7][8] |

| Boiling Point | 235.98 °C (estimate) | [1] |

| Density | 1.20 g/cm³ | [2][8] |

| Solubility in Water | 1 g/L at 30°C | [1] |

| logP | 1.45 at 25°C | [1] |

| Vapor Pressure | 0.385 Pa at 25°C | [1] |

Synthesis of N-tert-butylacrylamide

N-tert-butylacrylamide is commonly synthesized via the Ritter reaction.[2][4] This reaction involves the addition of a carbocation, generated from an alcohol or alkene in the presence of a strong acid, to a nitrile.

General Experimental Protocol for Synthesis

The following protocol is a representative method for the synthesis of N-tert-butylacrylamide:

-

Reactant Preparation: In a reaction flask equipped with a stirrer and cooling bath, a solution of acrylonitrile (B1666552) (5.3 g), tert-butyl alcohol (7.4 g), and acetic acid (50 ml) is prepared.

-

Acid Addition: The solution is cooled in an ice bath, and concentrated sulfuric acid (10.1 g, 97%) is added dropwise, ensuring the temperature remains below 40°C.

-

Reaction: The mixture is maintained at 40°C for 1 hour with continuous stirring.

-

Precipitation: The reaction mixture is then poured into 200 g of ice water while stirring, leading to the precipitation of the product.

-

Purification: The precipitate is collected by filtration, washed thoroughly with water, and dried to yield N-tert-butylacrylamide. Recrystallization from a suitable solvent like warm dry benzene (B151609) can be performed for further purification.[9][10]

A simplified workflow for the synthesis of N-tert-butylacrylamide is depicted below.

Polymerization of N-tert-butylacrylamide

N-tert-butylacrylamide is a valuable monomer for the production of a variety of polymers and copolymers.[6] Its temperature-sensitive nature makes it particularly useful in the development of smart polymers.[2]

Experimental Protocol for Free Radical Copolymerization

This protocol describes a general procedure for the copolymerization of N-tert-butylacrylamide with another monomer, such as N-vinylpyrrolidone:

-

Monomer Solution: A total of 5g of monomers (N-tert-butylacrylamide and N-vinylpyrrolidone) and 50 mg of a free radical initiator like 2,2'-azobisisobutyronitrile (AIBN) are dissolved in a suitable solvent (e.g., Dioxane or DMF) in a reaction tube to form a homogenous solution.[9][11][12]

-

Inert Atmosphere: The mixture is flushed with an inert gas, such as oxygen-free dry nitrogen, to remove oxygen which can inhibit polymerization.[9][11]

-

Polymerization: The reaction vessel is sealed and placed in a thermostat bath at a specific temperature (e.g., 60-70°C) to initiate polymerization.[9][11][12] The reaction is allowed to proceed for a duration that yields a conversion below 10%.[9]

-

Precipitation and Purification: After cooling, the polymer solution is poured into a non-solvent, such as ice-cold water or methanol, to precipitate the copolymer.[9][11][12] The precipitate is then washed with a suitable solvent (e.g., methanol) to remove any unreacted monomers.[9][11][12]

-

Drying: The purified copolymer is dried in a vacuum oven for 24 hours.[11][12]

Below is a graphical representation of the copolymerization workflow.

Applications in Research and Drug Development

The unique properties of N-tert-butylacrylamide and its polymers make them suitable for a range of applications.

Drug Delivery Systems

The temperature-sensitive nature of NTBA-based polymers makes them promising candidates for smart drug delivery systems.[2][13] These polymers can undergo conformational changes in response to temperature variations, enabling controlled release of therapeutic agents.[2] Copolymers of NTBA can be formulated into hydrogels for encapsulating and delivering drugs like bovine serum albumin.[1][13]

Anti-Angiogenic Cancer Therapy

N-tert-butylacrylamide has been utilized in studies on abiotic anti-VEGF nanoparticles for anti-angiogenic cancer therapy.[1][13]

Cell Immobilization and Protein Dewatering

The properties of NTBA are also beneficial for applications such as the immobilization of cells and the dewatering of proteins.[2][13]

Other Industrial Applications

Beyond biomedical applications, NTBA and its copolymers are used in various industries, including:

-

Personal Care: In hair care products, its polymers provide excellent curl retention.[13]

-

Paper Industry: It acts as a retention aid, improving the flocculation of pulp fibers.[2][13]

-

Coatings and Adhesives: It enhances the thermal stability and durability of coatings and adhesives.[6]

-

Thickeners: Copolymers of NTBA and acrylic acid are effective thickening agents, even under high pH conditions.[2][13]

Safety and Handling

N-tert-butylacrylamide is considered hazardous and should be handled with appropriate safety precautions. It is harmful if swallowed and causes serious eye irritation.[14] Always refer to the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.[14] It is recommended to work in a well-ventilated area and use personal protective equipment, including gloves and safety glasses.[14]

Conclusion

N-tert-butylacrylamide is a monomer with significant potential in both academic research and industrial applications. Its unique chemical structure and the resulting properties of its polymers, particularly their temperature sensitivity, open up numerous possibilities in fields ranging from advanced materials to innovative drug delivery systems. This guide provides a foundational understanding of NTBA, offering detailed protocols and data to support its application in scientific and developmental endeavors.

References

- 1. N-TERT-BUTYLACRYLAMIDE | 107-58-4 [chemicalbook.com]

- 2. A detailed overview about n-Tert-Butylacrylamide CAS 107-58-4 - Vinati Organics Limited [vinatiorganics.com]

- 3. nbinno.com [nbinno.com]

- 4. Cas 107-58-4,N-TERT-BUTYLACRYLAMIDE | lookchem [lookchem.com]

- 5. N-tert-Butylacrylamide 97 107-58-4 [sigmaaldrich.com]

- 6. N-Tertiary Butyl Acrylamide Manufacturer & Suppliers |ELVISC-ntBAAM - Elchemy [elchemy.com]

- 7. labproinc.com [labproinc.com]

- 8. TBAA – Atvantic Finechem Pvt. Ltd. [atvanticfinechem.com]

- 9. Bot Verification [rasayanjournal.co.in]

- 10. jocpr.com [jocpr.com]

- 11. sphinxsai.com [sphinxsai.com]

- 12. ijsr.net [ijsr.net]

- 13. What is Tertiary Butyl Acrylamide ( N-Tertiary Butyl Acrylamide (TBA))? [vinatiorganics.com]

- 14. fishersci.com [fishersci.com]

Solubility Profile of N-tert-butylacrylamide: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-tert-butylacrylamide (TBA) in a range of common solvents. The data presented is critical for professionals in chemical synthesis, polymer science, and pharmaceutical development, where TBA is utilized as a versatile monomer and intermediate. This document summarizes key solubility data, details the experimental methodology for its determination, and provides visual representations of the experimental workflow and solubility trends.

Quantitative Solubility Data

The solubility of N-tert-butylacrylamide is dependent on both the solvent and the temperature. A key study in the Journal of Chemical & Engineering Data systematically measured the mole fraction solubility of TBA in seven different solvents across a temperature range of 279.15 K to 353.15 K.[1][2][3] The data from this study is summarized in the table below for easy comparison.

| Temperature (K) | Water | Ethanol | Dichloromethane | Ethyl Acetate | Formamide | N,N-Dimethylformamide (DMF) | N,N-Dimethylacetamide (DMAC) |

| 279.15 | 0.0018 | 0.0381 | 0.0523 | 0.0645 | 0.0215 | 0.1895 | 0.2314 |

| 283.15 | 0.0021 | 0.0453 | 0.0621 | 0.0768 | 0.0258 | 0.2241 | 0.2732 |

| 288.15 | 0.0025 | 0.0552 | 0.0754 | 0.0931 | 0.0318 | 0.2713 | 0.3298 |

| 293.15 | 0.0030 | 0.0671 | 0.0919 | 0.1132 | 0.0392 | 0.3284 | 0.3971 |

| 298.15 | 0.0036 | 0.0815 | 0.1121 | 0.1378 | 0.0483 | 0.3955 | 0.4763 |

| 303.15 | 0.0043 | 0.0989 | 0.1367 | 0.1675 | 0.0595 | 0.4731 | 0.5682 |

| 308.15 | 0.0051 | 0.1198 | 0.1661 | 0.2033 | 0.0731 | 0.5615 | 0.6731 |

| 313.15 | 0.0061 | 0.1449 | 0.2013 | 0.2461 | 0.0895 | 0.6611 | 0.7912 |

| 318.15 | 0.0073 | 0.1749 | 0.2431 | 0.2969 | 0.1093 | 0.7721 | 0.9234 |

| 323.15 | 0.0087 | 0.2106 | 0.2926 | 0.3568 | 0.1331 | - | - |

| 328.15 | 0.0104 | 0.2531 | 0.3511 | 0.4278 | 0.1614 | - | - |

| 333.15 | 0.0125 | 0.3036 | 0.4201 | 0.5112 | 0.1951 | - | - |

| 338.15 | 0.0149 | 0.3631 | 0.5012 | 0.6085 | 0.2351 | - | - |

| 343.15 | 0.0178 | 0.4329 | 0.5962 | 0.7219 | 0.2823 | - | - |

| 348.15 | 0.0212 | 0.5146 | 0.7071 | 0.8535 | 0.3379 | - | - |

| 353.15 | 0.0253 | 0.6101 | 0.8361 | - | 0.4031 | - | - |

Data sourced from the Journal of Chemical & Engineering Data.[1][2][3] Note: The solubility of TBA in DMF and DMAC was not reported at higher temperatures in the cited study.

Other sources provide qualitative and single-point solubility data. For instance, N-tert-butylacrylamide is described as sparingly soluble in water. One source indicates a water solubility of 1 g/L at 30°C and 3.8 g/L in unspecified organic solvents at 20°C.[2][4][5] Another suggests a minimum water solubility of 9 g/L at ambient conditions.

Experimental Protocol: Synthetic Method for Solubility Determination

The quantitative data presented above was obtained using a synthetic method, a common technique for determining the solubility of a solid in a liquid. The following is a detailed protocol based on the description of this method.

Objective: To determine the saturation solubility of N-tert-butylacrylamide in a given solvent at various temperatures.

Apparatus:

-

Jacketed glass vessel

-

Constant temperature bath with circulator

-

Magnetic stirrer

-

Calibrated thermometer or thermocouple

-

Laser generator and photoelectric transducer (for precise detection of dissolution)

-

Analytical balance

Procedure:

-

Preparation:

-

Ensure the N-tert-butylacrylamide is of high purity (e.g., >99%).

-

Use analytical grade solvents.

-

Accurately weigh a specific amount of the chosen solvent and add it to the jacketed glass vessel.

-

-

Temperature Control:

-

Set the constant temperature bath to the desired starting temperature.

-

Allow the solvent in the jacketed vessel to equilibrate to the set temperature, ensuring constant stirring.

-

-

Solute Addition:

-

Begin adding small, precisely weighed portions of N-tert-butylacrylamide to the solvent while maintaining constant stirring.

-

Allow sufficient time between additions for the solute to dissolve completely. The complete dissolution can be visually monitored or, for higher accuracy, by observing the intensity of a laser beam passing through the solution. A constant maximum intensity indicates complete dissolution.

-

-

Saturation Point Determination:

-

Continue adding the solute until a slight excess of solid remains undissolved, indicating that the solution is saturated. This can be detected by a sudden and persistent decrease in the intensity of the transmitted laser light.

-

To ensure equilibrium is reached, continue stirring the saturated solution for a prolonged period (e.g., 2 hours).

-

-

Data Recording:

-

Record the total mass of the dissolved N-tert-butylacrylamide and the mass of the solvent.

-

Record the equilibrium temperature.

-

-

Temperature Variation:

-

To determine the solubility at different temperatures, incrementally increase the temperature of the constant temperature bath.

-

At each new temperature, continue to add small, weighed portions of the solute until saturation is reached again, following the same procedure as above.

-

Repeat this process for all desired temperature points.

-

-

Calculation:

-

For each temperature point, calculate the mole fraction solubility (x) using the following formula: x = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)] where:

-

m₁ is the mass of the solute (N-tert-butylacrylamide)

-

M₁ is the molar mass of the solute

-

m₂ is the mass of the solvent

-

M₂ is the molar mass of the solvent

-

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the synthetic method for determining the solubility of N-tert-butylacrylamide.

Caption: Experimental workflow for the synthetic method of solubility determination.

Logical Relationship of TBA Solubility in Different Solvents

The solubility of N-tert-butylacrylamide shows a clear trend related to the nature of the solvent. The following diagram illustrates the general relationship observed from the experimental data.

Caption: General trend of N-tert-butylacrylamide solubility in various solvents.

References

The Thermoresponsive Behavior of Butylacrylamide Polymers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of the thermoresponsive behavior of butylacrylamide polymers. Thermoresponsive polymers, often termed "smart" polymers, exhibit a reversible phase transition in response to temperature changes, a property governed by their Lower Critical Solution Temperature (LCST). This behavior is of significant interest for a range of biomedical applications, including controlled drug delivery, tissue engineering, and bioseparations. This document provides a comprehensive overview of the synthesis, characterization, and factors influencing the thermoresponsive properties of poly(N-n-butylacrylamide), poly(N-s-butylacrylamide), and poly(N-tert-butylacrylamide).

Fundamentals of Thermoresponsive Behavior

Thermoresponsive polymers undergo a distinct change in solubility in a solvent with temperature. For polymers exhibiting a Lower Critical Solution Temperature (LCST), they are soluble below this temperature and become insoluble above it.[1][2] This phenomenon is driven by a delicate balance between hydrophilic and hydrophobic interactions.

Below the LCST, hydrogen bonds between the polymer's amide groups and water molecules dominate, leading to the hydration of the polymer chains and their dissolution. As the temperature increases, these hydrogen bonds weaken, and the hydrophobic interactions between the polymer's alkyl side chains become more pronounced.[3] This shift in dominant forces leads to the dehydration and collapse of the polymer chains from an extended coil to a compact globule conformation, resulting in phase separation from the solution.[1][2] This transition is often visually observed as the cloud point, the temperature at which the solution becomes turbid.[1]

The chemical structure of the N-alkyl substituent on the acrylamide (B121943) monomer plays a crucial role in determining the LCST. The hydrophobicity, bulkiness, and flexibility of these groups influence the temperature at which the phase transition occurs.[1][4]

Synthesis of Poly(this compound)s

The most common method for synthesizing poly(N-alkylacrylamide)s, including the this compound isomers, is free-radical polymerization.[2][3][5] This can be carried out in solution using a suitable initiator, such as azobisisobutyronitrile (AIBN). The choice of solvent, initiator concentration, and reaction temperature can influence the resulting polymer's molecular weight and polydispersity, which in turn affect its thermoresponsive properties.

General Experimental Protocol for Free-Radical Polymerization

The following is a general protocol for the synthesis of poly(N-tert-butylacrylamide). Similar procedures can be adapted for the n-butyl and s-butyl isomers.

Materials:

-

N-tert-butylacrylamide (NTB) monomer

-

Azobisisobutyronitrile (AIBN) (initiator)

-

Anhydrous N,N-dimethylformamide (DMF) (solvent)

-

Methanol (B129727) (for precipitation)

-

Diethyl ether (for washing)

Procedure:

-

The N-tert-butylacrylamide monomer and AIBN are dissolved in anhydrous DMF in a reaction vessel.

-

The solution is degassed by bubbling with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove oxygen, which can inhibit the polymerization.[2]

-

The reaction vessel is sealed and placed in a preheated oil bath at a specific temperature (e.g., 70 °C) to initiate the polymerization.[2]

-

The reaction is allowed to proceed for a set period (e.g., 8-24 hours).

-

The polymerization is quenched by cooling the reaction vessel in an ice bath.

-

The polymer is precipitated by slowly adding the reaction mixture to a non-solvent, such as methanol or cold water.[2][6]

-

The precipitated polymer is collected by filtration and washed with a suitable solvent (e.g., diethyl ether) to remove unreacted monomer and initiator.

-

The purified polymer is dried in a vacuum oven until a constant weight is achieved.

Figure 1: General workflow for the synthesis of poly(this compound)s via free-radical polymerization.

Characterization of Poly(this compound)s

Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a fundamental technique for confirming the chemical structure of the synthesized polymers and determining the copolymer composition.[2][6] For poly(N-tert-butylacrylamide), characteristic peaks include those for the tert-butyl protons, the polymer backbone protons, and the N-H proton.[2]

Gel Permeation Chromatography (GPC): GPC is used to determine the molecular weight (Mn and Mw) and polydispersity index (PDI) of the polymers.[7] These parameters are crucial as they have a significant influence on the LCST.

Thermoresponsive Behavior Characterization

The Lower Critical Solution Temperature (LCST) is a critical parameter for defining the thermoresponsive behavior of these polymers. Several techniques can be employed for its determination.

This is the most common method for determining the cloud point of a polymer solution, which is often taken as the LCST. The technique measures the change in transmittance of light through the polymer solution as a function of temperature. As the solution is heated past the LCST, the polymer precipitates, causing the solution to become turbid and the transmittance to decrease. The LCST is typically defined as the temperature at which the transmittance drops to 50% of its initial value.[1]

Experimental Protocol:

-

Sample Preparation: Prepare a polymer solution of a specific concentration (e.g., 1 wt%) in deionized water. Ensure the polymer is fully dissolved.

-

Instrumentation: Use a UV-Vis spectrophotometer equipped with a temperature controller.

-

Measurement:

-

Data Analysis: Plot transmittance as a function of temperature. The temperature at 50% transmittance is determined as the cloud point.

DSC measures the heat flow associated with the phase transition. The dehydration of the polymer chains at the LCST is an endothermic process, which is detected as a peak in the DSC thermogram. The onset or peak of this endotherm can be taken as the LCST.[9][10]

Experimental Protocol:

-

Sample Preparation: Prepare a polymer solution of a known concentration and hermetically seal it in a DSC pan to prevent solvent evaporation. An empty sealed pan is used as a reference.

-

Instrumentation: Place the sample and reference pans in the DSC instrument.

-

Measurement:

-

Data Analysis: Plot the heat flow as a function of temperature. The onset or peak of the endothermic transition corresponds to the LCST.

DLS measures the hydrodynamic radius of the polymer chains or aggregates in solution. Below the LCST, the polymer exists as individual dissolved chains with a relatively small hydrodynamic radius. Above the LCST, the chains collapse and aggregate, leading to a significant increase in the measured particle size. The temperature at which this sharp increase in size occurs is taken as the LCST.[11]

Experimental Protocol:

-

Sample Preparation: Prepare a dilute polymer solution and filter it to remove any dust or large aggregates.

-

Instrumentation: Use a DLS instrument with a temperature-controlled sample holder.

-

Measurement:

-

Equilibrate the sample at a temperature below the LCST and measure the initial particle size.

-

Increase the temperature in a stepwise or continuous manner, allowing for equilibration at each temperature point, and measure the particle size.

-

-

Data Analysis: Plot the hydrodynamic radius as a function of temperature. The onset of the sharp increase in size indicates the LCST.

Figure 2: Workflow for the determination of the Lower Critical Solution Temperature (LCST).

Thermoresponsive Properties of this compound Polymers

The thermoresponsive behavior of poly(N-alkylacrylamide)s is highly dependent on the structure of the alkyl side group. While extensive data is available for poly(N-isopropylacrylamide) (PNIPAM), specific data for the homopolymers of n-butylacrylamide (B1268921) and s-butylacrylamide are less common in the literature. However, based on the principles of hydrophobicity, a qualitative trend can be predicted. The hydrophobicity of the butyl isomers generally increases in the order: s-butyl < n-butyl < tert-butyl. A more hydrophobic polymer will phase separate at a lower temperature.

Poly(N-tert-butylacrylamide) (PNtBA)

PNtBA is more hydrophobic than PNIPAM, and as such, its homopolymer is not soluble in water at room temperature. However, its thermoresponsive properties can be observed in copolymers. For instance, copolymers of N-tert-butylacrylamide and the more hydrophilic acrylamide exhibit an LCST that is dependent on the comonomer ratio.[12] Increasing the proportion of the hydrophilic acrylamide raises the LCST.[12]

| Copolymer Composition (mol% NTBA:AAm) | LCST (°C) | Reference |

| 80:20 | 2 | [12] |

| 70:30 | 10 | [12] |

| 60:40 | 19 | [12] |

| 50:50 | 27 | [12] |

| 40:60 | 37 | [12] |

| 30:70 | 45 | [12] |

| 20:80 | 58 | [12] |

Table 1: LCST of Poly(N-tert-butylacrylamide-co-acrylamide) Copolymers

Copolymers of N-isopropylacrylamide (NIPAM) and N-tert-butylacrylamide (NtBA) have also been synthesized to tune the LCST below that of pure PNIPAM (around 32 °C).[5][13] For a copolymer with approximately 15 mol% NtBA, the LCST was found to be in the range of 25-32 °C.[14]

| Polymer | Mn (kDa) | Mw (kDa) | PDI | LCST (°C) | Reference |

| P(NIPAM-co-NtBA) | 123 | 235 | 1.91 | ~25-32 | [14] |

| P(NIPAM-co-NtBA) | 137 | 288 | 2.10 | ~25-32 | [14] |

Table 2: Properties of Poly(N-isopropylacrylamide-co-N-tert-butylacrylamide) Copolymers

Poly(N-n-butylacrylamide) and Poly(N-s-butylacrylamide)

Factors Influencing Thermoresponsive Behavior

The LCST of this compound polymers can be tuned by several factors, making them adaptable for various applications.

Figure 3: Key factors influencing the Lower Critical Solution Temperature (LCST).

Monomer Structure and Copolymerization

As discussed, the hydrophobicity of the N-alkyl group is a primary determinant of the LCST. Copolymerization with a more hydrophilic monomer (e.g., acrylamide) will increase the LCST, while copolymerization with a more hydrophobic monomer will decrease it.[12][15]

Molecular Weight and End Groups

For some thermoresponsive polymers, the LCST has been shown to be dependent on the molecular weight, particularly for lower molecular weight chains where the end groups have a more significant effect on the overall polymer hydrophilicity/hydrophobicity.[16][17] However, for other poly(N-alkylacrylamide)s, the LCST has been found to be largely independent of molecular weight above a certain threshold.[3]

Polymer Concentration

The concentration of the polymer solution can also influence the measured cloud point. In some systems, the LCST decreases with increasing polymer concentration.[1][16] However, for other related polymers, the concentration effect has been reported to be minimal over a certain range.[3]

Additives

The presence of additives, such as salts, can significantly alter the LCST. Salts can affect the structure of water and its interaction with the polymer chains. "Salting-out" salts (kosmotropes) tend to decrease the LCST, while "salting-in" salts (chaotropes) can increase it.[8]

Applications in Drug Development

The tunable thermoresponsive behavior of this compound polymers makes them promising candidates for various applications in drug development.

-

Controlled Drug Delivery: Hydrogels formulated from these polymers can be designed to be in a swollen, drug-loaded state at room temperature and then collapse to release the drug upon warming to body temperature.[18][19]

-

Injectable Scaffolds for Tissue Engineering: Polymer solutions that are liquid at room temperature but form a gel at physiological temperatures can be used as injectable scaffolds for cell encapsulation and tissue regeneration.[5][13]

-

Smart Surfaces: Surfaces coated with thermoresponsive polymers can be used to control cell adhesion and detachment simply by changing the temperature.[5]

Conclusion

Poly(this compound)s are a versatile class of thermoresponsive polymers with tunable LCSTs. While poly(N-tert-butylacrylamide) has been more extensively studied, particularly in copolymers, the n-butyl and s-butyl isomers also hold potential for various biomedical applications. The ability to control the phase transition temperature through copolymerization, adjustment of molecular weight, and the addition of other substances allows for the rational design of "smart" materials for targeted drug delivery and other advanced therapeutic strategies. Further research into the specific properties of poly(N-n-butylacrylamide) and poly(N-s-butylacrylamide) homopolymers is warranted to fully explore their potential in the field of drug development.

References

- 1. Thermoresponsive polymers with LCST transition: synthesis, characterization, and their impact on biomedical frontiers - RSC Applied Polymers (RSC Publishing) DOI:10.1039/D3LP00114H [pubs.rsc.org]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. cpsm.kpi.ua [cpsm.kpi.ua]

- 4. worldscientific.com [worldscientific.com]

- 5. Preparation and Characterization of Thermoresponsive Polymer Scaffolds Based on Poly(N-isopropylacrylamide-co-N-tert-butylacrylamide) for Cell Culture | MDPI [mdpi.com]

- 6. sphinxsai.com [sphinxsai.com]

- 7. mdpi.com [mdpi.com]

- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 9. Effect of Hydrophobic Interactions on Lower Critical Solution Temperature for Poly(N-isopropylacrylamide-co-dopamine Methacrylamide) Copolymers [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. OhioLINK ETD: Lang, Xiaolong [etd.ohiolink.edu]

- 18. mdpi.com [mdpi.com]

- 19. New Poly(N-isopropylacrylamide-butylacrylate) Copolymer Biointerfaces and Their Characteristic Influence on Cell Behavior In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physical Properties of Tertiary-Butyl Acrylamide (TBAm) Powder

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of tertiary-butyl acrylamide (B121943) (TBAm) powder, a versatile monomer with applications in polymer synthesis and drug delivery systems. This document outlines key quantitative data, detailed experimental protocols for property determination, and visual representations of its chemical structure and experimental workflows.

Core Physical and Chemical Properties

Tertiary-butyl acrylamide is a white, crystalline powder with a characteristic odor.[1][2] It is classified as a hydrophobic acrylamide monomer.[1][2][3] The key physical and chemical properties of TBAm are summarized in the table below.

| Property | Value | References |

| Chemical Name | N-(tert-butyl)prop-2-enamide | [2] |

| Synonyms | N-tert-Butylacrylamide, NTBA, t-Butylacrylamide | [2][4] |

| CAS Number | 107-58-4 | [1][2][3] |

| Molecular Formula | C₇H₁₃NO | [2][5] |

| Molecular Weight | 127.18 g/mol | [1][4][5] |

| Appearance | White crystalline solid/powder | [1][2][6] |

| Melting Point | 126 - 130 °C | [1][2][4][5] |

| Density | Approximately 1.20 g/cm³ | [1][2] |

| Solubility in Water | 4 g/100 mL; 9.0 g/L | [2][7] |

| Linear Formula | CH₂=CHCONHC(CH₃)₃ | [1][4] |

Experimental Protocols

Detailed methodologies for determining the key physical properties of tertiary-butyl acrylamide powder are outlined below. These protocols are standard methods for characterizing solid organic compounds.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique used to determine the melting point and heat of fusion of a material.

Methodology:

-

Sample Preparation: Accurately weigh 5 to 15 mg of tertiary-butyl acrylamide powder into a hermetic DSC pan. Crimp the pan to seal it.

-

Instrument Setup: Utilize a calibrated Differential Scanning Calorimeter (e.g., Q250 DSC) under a nitrogen atmosphere with a flow rate of 20 cm³/min to prevent oxidation.[7]

-

Thermal History Erasure: Subject the sample to a heat/cool/heat cycle. A typical cycle would be heating from -20°C to 60°C at a rate of 20°C/min, followed by cooling and heating again under the same conditions. This step ensures that the thermal history of the sample does not influence the measurement.[7]

-

Data Acquisition: After the thermal history erasure, subject the sample to a final temperature ramp, for instance, from -20°C to an appropriate temperature above the melting point (e.g., 150°C), at a controlled rate (e.g., 10°C/min).

-

Analysis: The melting point is determined as the onset temperature of the melting endotherm on the resulting thermogram. The heat of fusion can be calculated from the area under the melting peak.[7]

Determination of Bulk Density

The bulk density of a powder is its mass per unit volume, including the inter-particle void space.

Methodology (Method 1: Graduated Cylinder):

-

Sample Preparation: If necessary, pass the tertiary-butyl acrylamide powder through a 1.0 mm sieve to break up any agglomerates.

-

Measurement: Gently introduce a known mass (e.g., 100 g, weighed with 0.1% accuracy) of the TBAm powder into a dry 250 mL graduated cylinder without compacting the powder.[1]

-

Volume Reading: Carefully level the powder surface without compacting and read the unsettled apparent volume (V₀) to the nearest graduated unit.

-

Calculation: Calculate the bulk density in g/mL using the formula: Bulk Density = mass / V₀. For reproducibility, it is recommended to perform replicate determinations.[1]

Determination of Aqueous Solubility

This protocol outlines a method for determining the solubility of an organic solid in water.

Methodology:

-

Sample Preparation: Prepare a series of test tubes.

-

Initial Test: Place a small, accurately weighed amount of tertiary-butyl acrylamide powder (e.g., 25 mg) into a test tube.

-

Solvent Addition: Add a measured volume of deionized water (e.g., 0.75 mL) in small portions to the test tube.

-

Agitation: After each addition of water, vigorously shake the test tube for a set period (e.g., 30 seconds) and then allow it to stand for another 30 seconds to observe if the solid dissolves.[8]

-

Observation: Continue adding water in measured portions and shaking until the solid is completely dissolved. Record the total volume of water required.

-

Calculation: The solubility can be expressed in g/100 mL or g/L. The process can be repeated at different temperatures to determine the temperature dependence of solubility.

Synthesis via Ritter Reaction

Tertiary-butyl acrylamide can be synthesized via the Ritter reaction.[1][9] A modified protocol for this reaction is as follows:

Methodology:

-

Reactant Mixture: In a suitable reaction vessel, stir the nitrile (in this case, acrylonitrile) in tert-butyl acetate.

-

Acid Catalysis: Add a catalytic amount of sulfuric acid to the mixture.

-

Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 42°C) for a specified time (e.g., 2 hours).[6]

-

Isolation: After the reaction is complete, neutralize the acid. The product, N-tert-butyl amide, will precipitate out of the solution.

-

Purification: Filter the precipitate to isolate the crude tertiary-butyl acrylamide. The product can be further purified by recrystallization.

Visualizations

The following diagrams illustrate the chemical structure of tertiary-butyl acrylamide, a general workflow for determining its physical properties, and the synthetic pathway of the Ritter reaction.

Caption: Chemical structure of tertiary-butyl acrylamide.

Caption: Experimental workflow for physical property analysis.

Caption: Synthesis of TBAm via the Ritter reaction.

References

- 1. mhlw.go.jp [mhlw.go.jp]

- 2. store.astm.org [store.astm.org]

- 3. scribd.com [scribd.com]

- 4. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

- 5. adpi.org [adpi.org]

- 6. An efficient method for the conversion of aromatic and aliphatic nitriles to the corresponding N-tert-butyl amides: a modified Ritter reaction [organic-chemistry.org]

- 7. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

- 8. saltise.ca [saltise.ca]

- 9. A detailed overview about n-Tert-Butylacrylamide CAS 107-58-4 - Vinati Organics Limited [vinatiorganics.com]

N-tert-butylacrylamide: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-butylacrylamide (NTBA) is a versatile monomer utilized in the synthesis of various polymers with applications in adhesives, coatings, textiles, and personal care products.[1] Its unique properties, including high thermal stability and excellent film-forming capabilities, make it a valuable component in the development of new materials.[1] This guide provides an in-depth overview of the safety and handling precautions necessary for the responsible use of N-tert-butylacrylamide in a laboratory setting, with a focus on providing actionable information for researchers and professionals in drug development.

Chemical and Physical Properties

N-tert-butylacrylamide is a white to off-white crystalline solid.[1][2] A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | Reference(s) |

| CAS Number | 107-58-4 | [1][3] |

| Molecular Formula | C₇H₁₃NO | [1][4] |

| Molecular Weight | 127.18 g/mol | [1][4][5] |

| Appearance | White to off-white crystalline solid/powder | [1][2][4] |

| Melting Point | 126-130 °C | [4][5] |

| Density | 1.20 g/cm³ | [4][5] |

| Solubility in Water | 4 g/100mL | [4] |

| Flash Point | Not applicable | [5] |

Hazard Identification and Classification

N-tert-butylacrylamide is classified as hazardous under the Globally Harmonized System (GHS). The primary hazards are summarized in the table below.

| Hazard Class | Category | Hazard Statement | Pictogram | Reference(s) |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed | GHS07 (Exclamation Mark) | [6][7][8][9] |

| Skin Irritation | Category 2 | H315: Causes skin irritation | GHS07 (Exclamation Mark) | [8][10] |

| Eye Irritation | Category 2 | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) | [8][10] |

Toxicological Data

The toxicological properties of N-tert-butylacrylamide have been investigated, with the acute oral toxicity being a key endpoint.

| Endpoint | Species | Value | Reference(s) |

| LD₅₀ (Oral) | Mouse | 941 mg/kg | [8][11] |

| LD₅₀ (Dermal) | Rat | > 2000 mg/kg | [9][12] |

Experimental Protocols for Toxicity Assessment

The following are detailed methodologies for key toxicological assessments, adapted from OECD guidelines for a substance with the toxicological profile of N-tert-butylacrylamide.

Acute Oral Toxicity (Adapted from OECD Guideline 401)

Objective: To determine the acute oral toxicity (LD₅₀) of N-tert-butylacrylamide in rodents.[13][14][15][16]

Test Animal: Healthy, young adult laboratory mice of a standard strain, approximately 8-12 weeks old.[13] Both male and female animals are used.[13]

Methodology:

-

Dose Preparation: N-tert-butylacrylamide is dissolved in a suitable vehicle (e.g., corn oil or water). A range of doses is prepared based on the known LD₅₀ of 941 mg/kg.[11] Suggested dose levels could be 500, 750, 1000, 1250, and 1500 mg/kg body weight.

-

Administration: A single dose is administered to the animals by oral gavage.[13] Animals are fasted prior to dosing.

-

Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[13]

-

Necropsy: All animals (those that die during the study and survivors at the end of the observation period) are subjected to a gross necropsy.[13]

-

Data Analysis: The LD₅₀ is calculated using a recognized statistical method.[13]

Acute Dermal Toxicity (Adapted from OECD Guideline 402)

Objective: To determine the acute dermal toxicity of N-tert-butylacrylamide.[17][18][19][20][21]

Test Animal: Healthy, young adult albino rabbits or rats.[17][18][19]

Methodology:

-

Preparation of the Animal: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals.[20]

-

Application of the Test Substance: A single dose of N-tert-butylacrylamide (e.g., 2000 mg/kg body weight, moistened with a small amount of water if necessary) is applied uniformly over a defined area of the shaved skin.[17][19] The treated area is then covered with a porous gauze dressing.[19]

-

Observation: After the exposure period, the dressing is removed, and the skin is cleaned. The animals are observed for 14 days for signs of toxicity and skin reactions (erythema and edema).[17][20]

-

Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.[20]

Acute Inhalation Toxicity (Adapted from OECD Guideline 403)

Objective: To determine the acute inhalation toxicity of N-tert-butylacrylamide.[22][23][24][25][26]

Test Animal: Healthy, young adult rats.[22]

Methodology:

-

Test Atmosphere Generation: A dynamic inhalation exposure system is used to generate an atmosphere containing N-tert-butylacrylamide as a dust aerosol.[22]

-

Exposure Conditions: Animals are exposed for a single 4-hour period to a target concentration.[22][25]

-

Observation: Animals are observed for 14 days for signs of toxicity.[22][23][25]

-

Necropsy: All animals are subjected to a gross necropsy.[23][25]

Acute Dermal Irritation/Corrosion (Adapted from OECD Guideline 404)

Objective: To assess the potential of N-tert-butylacrylamide to cause skin irritation or corrosion.[27][28][29][30][31]

Test Animal: Healthy, young adult albino rabbits.[27][30][31]

Methodology:

-

Application: A 0.5 g amount of N-tert-butylacrylamide is applied to a small area of shaved skin and covered with a gauze patch.[27]

-

Exposure: The exposure period is 4 hours.[27]

-

Observation: The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal.[29] The observation may continue for up to 14 days to assess the reversibility of any effects.[27][29]

Acute Eye Irritation/Corrosion (Adapted from OECD Guideline 405)

Objective: To determine the potential of N-tert-butylacrylamide to cause eye irritation or corrosion.[32][33][34][35][36]

Test Animal: Healthy, young adult albino rabbits.[32][33][36]

Methodology:

-

Application: A single dose of 0.1 g of solid N-tert-butylacrylamide is instilled into the conjunctival sac of one eye of the animal.[32] The other eye serves as a control.[32]

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application for signs of corneal opacity, iritis, conjunctivitis (redness), and chemosis.[32][35] The observation period can be extended to 21 days to evaluate the reversibility of the effects.[36]

Safe Handling and Storage

Engineering Controls

-

Use in a well-ventilated area, preferably in a chemical fume hood, to keep airborne concentrations low.[11]

-

Facilities should be equipped with an eyewash station and a safety shower.[11]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[11][12]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat.[11][12]

-

Respiratory Protection: If dust is generated, a NIOSH-approved respirator for dusts should be worn.[6][7]

Handling Procedures

Storage

-

Store in a tightly closed container.[11]

-

Store in a cool, dry, well-ventilated area away from incompatible substances such as oxidizing agents.[11][12]

-

It is recommended to store refrigerated (below 4°C/39°F).[11]

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[11]

-

Skin Contact: Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[11]

-

Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately. Do NOT induce vomiting.[2][11]

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[11]

Accidental Release Measures

In the event of a spill, follow these procedures to ensure safety and minimize environmental contamination.

Spill Cleanup Protocol

-

Evacuate: Evacuate unnecessary personnel from the spill area.[37]

-

Ventilate: Ensure the area is well-ventilated.[11]

-

Personal Protective Equipment: Wear appropriate PPE, including respiratory protection, gloves, and eye protection.[37]

-

Containment: For a solid spill, carefully sweep up the material to avoid generating dust.[38]

-

Collection: Place the swept-up material into a suitable, labeled container for disposal.[11][38]

-

Decontamination: Clean the spill area with soap and water.[39] Collect the cleaning materials for disposal as hazardous waste.[39]

-

Disposal: Dispose of the waste in accordance with local, state, and federal regulations.

Disposal Considerations

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[11] Consult local, state, and federal hazardous waste regulations to ensure complete and accurate classification and disposal.

Visualizations

General Handling Workflow

Caption: Workflow for the safe handling of N-tert-butylacrylamide.

Solid Spill Cleanup Procedure

Caption: Logical workflow for cleaning up a solid N-tert-butylacrylamide spill.

References

- 1. N-Tertiary Butyl Acrylamide Manufacturer & Suppliers |ELVISC-ntBAAM - Elchemy [elchemy.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 0.2% [tonfengchem.com]

- 4. TBAA – Atvantic Finechem Pvt. Ltd. [atvanticfinechem.com]

- 5. A detailed overview about n-Tert-Butylacrylamide CAS 107-58-4 - Vinati Organics Limited [vinatiorganics.com]

- 6. N-tert-Butylacrylamide 97 107-58-4 [sigmaaldrich.com]

- 7. N-tert-Butylacrylamide 97 107-58-4 [sigmaaldrich.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. N-tert-Butylacrylamide, 25G | Labscoop [labscoop.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. fishersci.com [fishersci.com]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. oecd.org [oecd.org]

- 15. scribd.com [scribd.com]

- 16. oecd.org [oecd.org]

- 17. Acute Dermal Toxicity OECD 402 - Toxicology IND Services [toxicology-ind.com]

- 18. oecd.org [oecd.org]

- 19. Acute dermal toxicity-402 | PPTX [slideshare.net]

- 20. scribd.com [scribd.com]

- 21. oecd.org [oecd.org]

- 22. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]

- 23. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]

- 24. oecd.org [oecd.org]

- 25. eurolab.net [eurolab.net]

- 26. Acute toxicity study for inhalation | PPTX [slideshare.net]

- 27. oecd.org [oecd.org]

- 28. oecd.org [oecd.org]

- 29. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 30. nucro-technics.com [nucro-technics.com]

- 31. OECD N°404 : Laboratory skin irritant/corrosive test - Analytice [analytice.com]

- 32. oecd.org [oecd.org]

- 33. oecd.org [oecd.org]

- 34. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 35. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 36. nucro-technics.com [nucro-technics.com]

- 37. ccny.cuny.edu [ccny.cuny.edu]

- 38. ehs.utk.edu [ehs.utk.edu]

- 39. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]

The Hydrophobic Character of N-tert-butylacrylamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-tert-butylacrylamide (NTB), a hydrophobic monomer, is a cornerstone in the development of advanced polymers with tailored properties for a multitude of applications, particularly in the biomedical and pharmaceutical fields. Its bulky tert-butyl group imparts significant hydrophobic characteristics, influencing the solubility, thermal responsiveness, and surface properties of its corresponding polymers. This technical guide provides an in-depth exploration of the hydrophobic nature of NTB, detailing its physicochemical properties, synthesis, polymerization, and its role in creating stimuli-responsive materials for applications such as controlled drug delivery.

Physicochemical Properties of N-tert-butylacrylamide

The hydrophobicity of a molecule can be quantified by its octanol-water partition coefficient (LogP). A positive LogP value indicates a preference for a hydrophobic environment (octanol) over a hydrophilic one (water). NTB is classified as a hydrophobic acrylamide.[1]

| Property | Value | Reference |

| LogP | 1.45 (at 25°C) | [2] |

| Water Solubility | 1 g/L (at 30°C) | [3] |

The hydrophobic nature of NTB is a key determinant in the behavior of its polymers, poly(N-tert-butylacrylamide) (PNTB), and its copolymers. This is particularly evident in their thermoresponsive behavior in aqueous solutions.

Surface Properties of Poly(N-tert-butylacrylamide)

The hydrophobicity of PNTB is reflected in its surface properties, such as contact angle and surface energy. The contact angle of water on a PNTB film provides a direct measure of its surface hydrophobicity.

| Property | Value | Reference |

| Surface Energy of PNTB | 31 mJ/m² (from equation of state approach) | [4][5] |

| Surface Energy of PNTB | 29.0 mJ/m² (from vOCG theory) | [4][5] |

Higher contact angles with water indicate greater hydrophobicity. The surface energy of a material is another indicator of its polarity and wettability. Lower surface energy generally corresponds to a more hydrophobic surface.

Synthesis and Polymerization of N-tert-butylacrylamide

The synthesis of NTB and its subsequent polymerization are fundamental processes for the creation of NTB-based functional materials.

Synthesis of N-tert-butylacrylamide

A common method for the synthesis of NTB is the Ritter reaction, involving the reaction of an olefin (isobutylene) or an alcohol (tert-butyl alcohol) with a nitrile (acrylonitrile) in the presence of a strong acid.[1]

Experimental Protocol: Synthesis of N-tert-butylacrylamide

This protocol is adapted from a typical Ritter reaction procedure.[6]

Materials:

-

tert-Butyl alcohol

-

Acetic acid

-

Concentrated sulfuric acid (97%)

-

Ice water

-

Warm dry benzene (B151609) (for recrystallization)

Procedure:

-

In a flask cooled in an ice-bath, prepare a solution of acrylonitrile (5.3 g), tert-butyl alcohol (7.4 g), and acetic acid (50 ml).

-

Slowly add concentrated sulfuric acid (10.1 g) dropwise to the solution, ensuring the temperature remains below 40°C.

-

After the addition is complete, maintain the reaction mixture at 40°C for 1 hour.

-

Pour the reaction mixture into 200 g of ice water with constant stirring to precipitate the product.

-

Filter the precipitate, wash it thoroughly with water, and dry it to obtain crude N-tert-butylacrylamide.

-

Recrystallize the crude product from warm dry benzene to yield pure N-tert-butylacrylamide crystals.[6][7]

Free Radical Polymerization of N-tert-butylacrylamide

PNTB and its copolymers are typically synthesized via free radical polymerization. This method allows for the creation of polymers with varying molecular weights and compositions.

Experimental Protocol: Free Radical Polymerization of NTB

This protocol describes a typical solution polymerization of NTB.[6][7][8]

Materials:

-

N-tert-butylacrylamide (NTB) monomer

-

Co-monomer (e.g., N-vinyl pyrrolidone, 2,4-Dichlorophenyl methacrylate) (optional)

-

Azobisisobutyronitrile (AIBN) as initiator

-

Dioxane or Dimethylformamide (DMF) as solvent

-

Ice-cold water

Procedure:

-

Dissolve a total of 5g of the monomer(s) (NTB and any co-monomer) and 50 mg of AIBN initiator in a suitable solvent (e.g., 25ml of DMF) in a reaction tube to form a homogeneous solution.[6][8]

-

Flush the mixture with oxygen-free dry nitrogen gas to remove any dissolved oxygen which can inhibit polymerization.[6][7][8]

-

Carry out the copolymerization reaction at a specific temperature (e.g., 60-70°C) for a duration that results in a conversion below 10% to ensure the formation of random copolymers.[6][8]

-

After the reaction, cool the vessel and pour the solution into ice-cold water to precipitate the copolymer.[6][7][8]

-

Wash the precipitated copolymer with methanol to remove any unreacted monomers.[6][7][8]

-

Dry the purified copolymer in a vacuum oven for 24 hours.[6][7][8]

Thermoresponsive Behavior of NTB-based Polymers

Polymers containing NTB often exhibit thermoresponsive behavior in aqueous solutions, characterized by a Lower Critical Solution Temperature (LCST). Below the LCST, the polymer is soluble, while above the LCST, it becomes insoluble and precipitates out of solution. This phenomenon is driven by the balance between hydrophilic and hydrophobic interactions.

At temperatures below the LCST, hydrogen bonds between the polymer's amide groups and water molecules dominate, leading to polymer dissolution. As the temperature increases, the hydrophobic interactions of the tert-butyl groups become more significant, causing the polymer chains to collapse and expel water molecules, resulting in phase separation.

The LCST of NTB-based copolymers can be precisely tuned by adjusting the ratio of hydrophobic NTB to a more hydrophilic co-monomer. Increasing the proportion of the hydrophobic NTB monomer generally leads to a decrease in the LCST of the resulting copolymer.[9]

Application in Thermoresponsive Drug Delivery Systems

The sharp and reversible phase transition of NTB-based polymers around a specific temperature makes them highly attractive for the development of "smart" drug delivery systems.[1] These systems can be designed to release a therapeutic agent in response to a temperature trigger, such as the localized hyperthermia often used in cancer therapy.

Mechanism of a Thermoresponsive Drug Delivery System:

A typical thermoresponsive drug delivery system using an NTB-based hydrogel involves the encapsulation of a drug within the polymer matrix when it is in its swollen, hydrophilic state (below the LCST). When the temperature is raised above the LCST, the hydrogel undergoes a volume phase transition, shrinking and becoming more hydrophobic. This structural change leads to the expulsion of water and the entrapped drug from the polymer network, resulting in a controlled and targeted release of the therapeutic agent.[10][11]

Conclusion

The inherent hydrophobicity of N-tert-butylacrylamide, conferred by its bulky tert-butyl group, is a critical feature that enables its use in a wide range of advanced applications. From tuning the thermoresponsive properties of polymers to creating sophisticated drug delivery systems, the hydrophobic character of NTB is a key parameter that researchers and drug development professionals can leverage to design materials with precisely controlled behaviors. A thorough understanding of its physicochemical properties, synthesis, and polymerization is essential for harnessing the full potential of this versatile monomer in the development of next-generation functional polymers.

References

- 1. A detailed overview about n-Tert-Butylacrylamide CAS 107-58-4 - Vinati Organics Limited [vinatiorganics.com]

- 2. N-tert-Butylacrylamide [chembk.com]

- 3. N-Tert-butylacrylamide|lookchem [lookchem.com]

- 4. Thermoresponsive poly(N-isopropylacrylamide) copolymers: contact angles and surface energies of polymer films - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. research.universityofgalway.ie [research.universityofgalway.ie]

- 6. Bot Verification [rasayanjournal.co.in]

- 7. ijsr.net [ijsr.net]

- 8. sphinxsai.com [sphinxsai.com]

- 9. researchgate.net [researchgate.net]

- 10. Applications and Mechanisms of Stimuli-Responsive Hydrogels in Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thermosensitive Polymers and Thermo-Responsive Liposomal Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

understanding the temperature sensitivity of nTBA

An in-depth analysis of the temperature sensitivity of "nTBA" requires a precise understanding of the molecule or system to which this abbreviation refers. Initial broad searches did not yield a widely recognized scientific entity corresponding to "nTBA" in the context of temperature sensitivity, signaling pathways, and drug development.

To provide a comprehensive technical guide as requested, clarification on the full name of "nTBA" is necessary. For instance, "nTBA" could potentially stand for:

-

A specific protein or enzyme: Many proteins exhibit temperature-dependent activity and conformational changes that are critical to their function.

-

A small molecule or drug candidate: The thermal stability and activity of therapeutic compounds are crucial parameters in drug development.

-

A biological pathway or process: Certain cellular signaling cascades are exquisitely sensitive to temperature fluctuations.

Once the identity of "nTBA" is established, a targeted search for relevant literature can be conducted to gather the necessary information on its temperature-dependent behavior, including:

-

Quantitative Data: Specific activity assays, binding affinities (Kd), melting temperatures (Tm), and other thermodynamic parameters measured at different temperatures.

-

Experimental Protocols: Detailed methodologies for techniques such as differential scanning calorimetry (DSC), thermal shift assays (TSA), isothermal titration calorimetry (ITC), and temperature-dependent enzyme kinetics.

-

Signaling Pathways: Identification of upstream and downstream components of any relevant biological pathways and how their interactions are modulated by temperature.

Without this fundamental information, it is not possible to construct the requested in-depth technical guide with the required data tables, experimental protocols, and visualizations. We recommend providing the full name or a more detailed description of "nTBA" to enable a thorough and accurate response.

Methodological & Application

Application Notes and Protocols: Free Radical Polymerization of N-tert-butylacrylamide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the free radical polymerization of N-tert-butylacrylamide (TBAm), a versatile monomer utilized in the synthesis of smart polymers with significant potential in biomedical and pharmaceutical applications. The protocols detailed below are intended to serve as a foundational guide for the synthesis, characterization, and application of poly(N-tert-butylacrylamide) (PTBAm) and its copolymers, particularly in the realm of drug delivery.

Introduction to N-tert-butylacrylamide and its Polymerization

N-tert-butylacrylamide is an N-substituted acrylamide (B121943) monomer that, when polymerized, yields polymers with interesting properties. The bulky tert-butyl group imparts hydrophobicity and steric hindrance, influencing the polymer's solubility, thermal stability, and responsiveness to external stimuli. Free radical polymerization is a common and versatile method for synthesizing PTBAm and its copolymers. This process involves the initiation of a chain reaction by free radicals, leading to the sequential addition of monomer units to a growing polymer chain.

A key application of PTBAm is in the development of "smart" materials, particularly when copolymerized with monomers like N-isopropylacrylamide (NIPAAm). Such copolymers can exhibit a lower critical solution temperature (LCST), allowing them to undergo a phase transition from a soluble to an insoluble state in aqueous solutions in response to temperature changes. This thermoresponsive behavior is highly valuable for creating injectable hydrogels and nanoparticles for controlled drug release. For instance, copolymers of NIPAAm can be designed to have an LCST of 10°C when they contain 40% of the hydrophobic N-tert-butylacrylamide monomer.[1]

Free Radical Polymerization Mechanism

The free radical polymerization of N-tert-butylacrylamide proceeds through the classical three stages: initiation, propagation, and termination.

Experimental Protocols

Materials and Reagents

-

Monomer: N-tert-butylacrylamide (TBAm)

-

Initiator: 2,2'-Azobisisobutyronitrile (AIBN)

-

Solvent: N,N-Dimethylformamide (DMF), Dioxane, or an Ethanol/Water mixture

-

Precipitation Solvent: Methanol, Hexane, or Diethyl Ether

-

Inert Gas: Nitrogen (N₂) or Argon (Ar)

Protocol for Homopolymerization of N-tert-butylacrylamide

This protocol describes a typical solution polymerization of TBAm.

-

Monomer and Initiator Preparation: In a reaction vessel (e.g., a round-bottom flask equipped with a magnetic stirrer and a condenser), dissolve a specific amount of TBAm and AIBN in the chosen solvent (e.g., DMF).

-

Inert Atmosphere: Purge the reaction mixture with an inert gas (N₂ or Ar) for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization.

-

Polymerization: Immerse the reaction vessel in a preheated oil bath at a specific temperature (e.g., 70°C) and stir the mixture. The polymerization time can vary from a few hours to 24 hours depending on the desired conversion.

-

Precipitation and Purification: After the desired reaction time, cool the polymer solution to room temperature. Precipitate the polymer by slowly pouring the solution into a large excess of a non-solvent (e.g., methanol).

-

Isolation and Drying: Filter the precipitated polymer, wash it several times with the non-solvent to remove unreacted monomer and initiator, and dry it in a vacuum oven at a suitable temperature (e.g., 50°C) until a constant weight is achieved.

Protocol for Copolymerization of N-tert-butylacrylamide and N-isopropylacrylamide

This protocol is designed for the synthesis of thermoresponsive copolymers.

-

Monomer and Initiator Preparation: Dissolve the desired molar ratio of TBAm and NIPAAm, along with AIBN, in the chosen solvent in a reaction vessel.

-

Inert Atmosphere: Deoxygenate the solution by bubbling with an inert gas for 30-60 minutes.

-

Polymerization: Heat the reaction mixture to the desired temperature (e.g., 60-70°C) under an inert atmosphere and maintain stirring for the specified reaction time.

-

Purification: Cool the reaction mixture and precipitate the copolymer in a suitable non-solvent.

-

Drying: Isolate the copolymer by filtration and dry it under vacuum.

Data Presentation

The following tables summarize typical quantitative data obtained from the free radical polymerization of N-tert-butylacrylamide and its copolymers.

| Parameter | Value | Conditions | Reference |

| Homopolymerization of TBAm | |||

| Propagation Rate Coefficient (k_p) | 12.7 x 10³ L mol⁻¹ s⁻¹ | 10 wt% TBAm in Ethanol at 30°C | [2] |

| Propagation Rate Coefficient (k_p) | 13.8 x 10³ L mol⁻¹ s⁻¹ | 10 wt% TBAm in 75/25 w/w Ethanol/Water at 30°C | [2] |

| Copolymerization of TBAm (M1) and other monomers (M2) | |||

| Reactivity Ratio (r₁) | 0.83 | Copolymerization with 2,4-Dichlorophenyl methacrylate (B99206) (M2) in DMF at 70°C | [3] |

| Reactivity Ratio (r₂) | 1.13 | Copolymerization with 2,4-Dichlorophenyl methacrylate (M2) in DMF at 70°C | [3] |

Table 1: Kinetic Parameters for the Polymerization of N-tert-butylacrylamide.

| Polymer System | M_n ( g/mol ) | PDI (M_w/M_n) | Characterization Method | Reference |

| Poly(DEA-co-DMA) | Varies | 1.2 - 2.5 | GPC | [4] |

Mandatory Visualizations

Experimental Workflow for Solution Polymerization

Application in Drug Delivery: Temperature-Stimulated Release

Copolymers of TBAm and NIPAAm can form hydrogels that exhibit thermoresponsive behavior, making them excellent candidates for controlled drug delivery systems.

References

Application Notes and Protocols for the Synthesis of Poly(N-tert-butylacrylamide) Hydrogels

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(N-tert-butylacrylamide) (p(NTBA)) hydrogels are crosslinked, three-dimensional polymer networks that have garnered significant interest in the biomedical field, particularly in drug delivery and tissue engineering. These hydrogels are synthesized from the monomer N-tert-butylacrylamide and are known for their unique properties, including biocompatibility and responsiveness to external stimuli. The bulky tert-butyl group imparts a hydrophobic character to the polymer, influencing its swelling behavior and mechanical properties. This document provides detailed protocols for the synthesis, characterization, and a potential drug delivery application of p(NTBA) hydrogels.

Synthesis of Poly(N-tert-butylacrylamide) Hydrogels

The synthesis of p(NTBA) hydrogels is typically achieved through free-radical polymerization of the N-tert-butylacrylamide monomer in the presence of a crosslinking agent and a chemical initiator.

Materials and Reagents